molecular formula C23H24O3 B8543642 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid

4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid

Cat. No. B8543642
M. Wt: 348.4 g/mol
InChI Key: NWXVQFOTHWIALB-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

Using General Procedure I; a solution of ethyl 4-[4-(1-isopropoxycyclopropyl)-3-ethyl-phenylethynyl]-benzoate (Compound 95, 110.0 mg, 0.29 mmol) in ethanol (3 mL) and tetrahydrofuran (3 mL) was treated with NaOH (120.0 mg, 3.0 mmols, 3.0 mL of a 1N aqueous solution) and stirred overnight at room temperature. Work-up and isolation by HPLC (partisil 10-pac, 10% H2O/CH3CN) afforded the title compound as a colorless solid.
Name
ethyl 4-[4-(1-isopropoxycyclopropyl)-3-ethyl-phenylethynyl]-benzoate
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Compound 95
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[C:15][C:16]3[CH:26]=[CH:25][C:19]([C:20]([O:22]CC)=[O:21])=[CH:18][CH:17]=3)=[CH:10][C:9]=2[CH2:27][CH3:28])[CH2:7][CH2:6]1)([CH3:3])[CH3:2].[OH-].[Na+].O.CC#N>C(O)C.O1CCCC1>[CH:1]([O:4][C:5]1([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[C:15][C:16]3[CH:17]=[CH:18][C:19]([C:20]([OH:22])=[O:21])=[CH:25][CH:26]=3)=[CH:10][C:9]=2[CH2:27][CH3:28])[CH2:6][CH2:7]1)([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
ethyl 4-[4-(1-isopropoxycyclopropyl)-3-ethyl-phenylethynyl]-benzoate
Quantity
110 mg
Type
reactant
Smiles
C(C)(C)OC1(CC1)C1=C(C=C(C=C1)C#CC1=CC=C(C(=O)OCC)C=C1)CC
Name
Compound 95
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1(CC1)C1=C(C=C(C=C1)C#CC1=CC=C(C(=O)OCC)C=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)OC1(CC1)C1=C(C=C(C=C1)C#CC1=CC=C(C(=O)O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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